(R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine
CAS No.:
Cat. No.: VC15801127
Molecular Formula: C10H20N2O4S
Molecular Weight: 264.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O4S |
|---|---|
| Molecular Weight | 264.34 g/mol |
| IUPAC Name | tert-butyl N-[(3R)-1-methylsulfonylpyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-8-5-6-12(7-8)17(4,14)15/h8H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 |
| Standard InChI Key | ALALCZQCEOOJNX-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCN(C1)S(=O)(=O)C |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C |
Introduction
Structural and Stereochemical Features
The pyrrolidine core of (R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine adopts a five-membered saturated ring conformation, with the Boc group (–NHBoc) and mesyl group (–SO2CH3) occupying distinct positions. The Boc group, a staple in peptide synthesis, protects the amine from undesired reactions during subsequent transformations . The mesyl group, a strong electron-withdrawing substituent, enhances the electrophilicity of the adjacent nitrogen, making it amenable to nucleophilic substitution or elimination reactions .
The (R)-configuration at the 3-position ensures stereochemical integrity, which is critical for applications in asymmetric synthesis. X-ray crystallography of related Boc-protected pyrrolidines reveals that the Boc group adopts a trans configuration relative to the pyrrolidine ring, minimizing steric hindrance .
Synthetic Routes and Optimization
Boc Protection of the Amine Group
The synthesis typically begins with (R)-3-aminopyrrolidine. Protection of the primary amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like potassium hydroxide yields (R)-3-(Boc-amino)pyrrolidine . This step, optimized in analogous systems, achieves yields exceeding 80% under mild conditions (15–20°C, pH 11.8–12.2) .
Mesylation of the Pyrrolidine Nitrogen
Physicochemical Properties
Thermogravimetric analysis (TGA) of similar Boc-protected compounds indicates decomposition above 200°C, consistent with the tert-butyl group’s thermal lability .
Applications in Pharmaceutical Chemistry
Intermediate in Nitric Oxide Synthase (NOS) Inhibitors
Pyrrolidine derivatives are pivotal in designing NOS inhibitors. The mesyl group in (R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine facilitates displacement by thiol or amine nucleophiles, enabling the construction of quaternary stereocenters . Fluorinated analogs of this scaffold exhibit nanomolar affinity for neuronal NOS, as evidenced by crystallographic studies .
Chiral Ligand in Asymmetric Catalysis
The Boc group’s bulkiness and the mesyl group’s electronic effects make this compound a candidate for chiral ligands. For example, palladium complexes of related pyrrolidines catalyze allylic alkylation with enantiomeric excess (ee) >90% .
Future Directions and Challenges
Current limitations include the compound’s sensitivity to acidic conditions, which cleave the Boc group. Strategies to enhance stability, such as orthogonal protecting groups (e.g., Fmoc), are under investigation . Additionally, scalable synthetic routes using continuous-flow reactors could improve yield and reproducibility .
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